molecular formula C15H15NO3 B268647 N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide

N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide

Cat. No. B268647
M. Wt: 257.28 g/mol
InChI Key: KQXSDEHJLCHISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, also known as 2-APB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of inositol trisphosphate (IP3) receptors, which are important for intracellular calcium signaling.

Mechanism of Action

The mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide involves inhibition of inositol trisphosphate (IP3) receptors, which are important for intracellular calcium signaling. IP3 receptors are located on the endoplasmic reticulum membrane and are responsible for releasing calcium into the cytoplasm in response to IP3 binding. N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide binds to the IP3 receptor and inhibits its function, leading to a decrease in intracellular calcium levels and downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In neurons, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide can affect synaptic plasticity and neuronal excitability by modulating calcium signaling. In cancer cells, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide can induce apoptosis and inhibit tumor growth by activating caspases and disrupting mitochondrial function. In immune cells, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide can regulate cytokine production and immune cell function by modulating calcium signaling and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has several advantages for lab experiments, including its potent inhibition of IP3 receptors, which allows for precise modulation of intracellular calcium signaling. However, the compound has limitations, including its potential for off-target effects and toxicity at high concentrations. Additionally, the compound may have limited solubility in certain solvents, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for research on N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, including its potential applications in drug discovery and disease treatment. The compound has shown promise as a therapeutic agent in cancer research and may have potential for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to understand the precise mechanisms of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide and its potential for off-target effects and toxicity. Finally, the development of more potent and selective IP3 receptor inhibitors may lead to new therapeutic strategies for a variety of diseases.

Synthesis Methods

N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide can be synthesized using various methods, including the reaction of 2-aminophenol with 2-methyl-2-propen-1-ol in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting intermediate can then be converted to the final product by reacting with furan-2-carboxylic acid chloride. The purity and yield of the product can be improved by using different purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has been shown to modulate calcium signaling in neurons, which can affect synaptic plasticity and neuronal excitability. In cancer research, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has been investigated as a potential therapeutic agent due to its ability to induce apoptosis and inhibit tumor growth. In immunology, N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has been studied for its role in regulating immune cell function and cytokine production.

properties

Product Name

N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-[2-(2-methylprop-2-enoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H15NO3/c1-11(2)10-19-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3,(H,16,17)

InChI Key

KQXSDEHJLCHISP-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

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